molecular formula C11H13ClN2O B1405194 2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride CAS No. 1864053-99-5

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride

Cat. No. B1405194
CAS RN: 1864053-99-5
M. Wt: 224.68 g/mol
InChI Key: GORYFMHSJOJFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” consists of a quinoline ring attached to an ethan-1-amine group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Physical And Chemical Properties Analysis

“2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride” is a compound with a molecular weight of 224.69 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the retrieved literature.

Scientific Research Applications

properties

IUPAC Name

2-quinolin-6-yloxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-5-7-14-10-3-4-11-9(8-10)2-1-6-13-11;/h1-4,6,8H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYFMHSJOJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-6-yloxy)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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